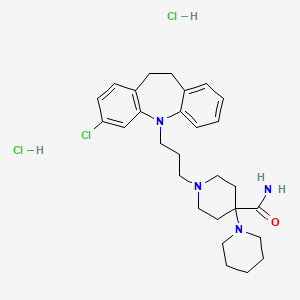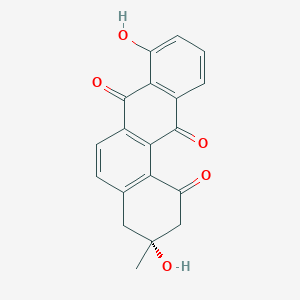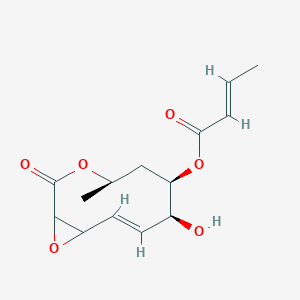
Vitamin E acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin E acetate, also known as alpha-tocopheryl acetate, is a derivative of vitamin E. It is a fat-soluble antioxidant that is widely used in dietary supplements, cosmetics, and dermatological products. This compound is known for its stability and ability to protect cells from oxidative damage by neutralizing free radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vitamin E acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The process involves the use of a catalyst, typically a modified resin loaded with proton strong acid and Lewis acid. The reaction is carried out in a microchannel reactor, which enhances the mass transfer effect and increases the reaction rate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:
- Dissolving 2,3,5-trimethylhydroquinone in a solvent with a catalyst.
- Adding isophytol dropwise under nitrogen protection.
- Heating and maintaining the reaction temperature.
- Separating the liquid and distilling under reduced pressure to recover the solvent.
- Washing and extracting the reaction liquid to obtain crude this compound .
Análisis De Reacciones Químicas
Types of Reactions: Vitamin E acetate undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, reacting with free radicals to form stable tocopheroxyl radicals.
Reduction: The tocopheroxyl radical can be reduced back to alpha-tocopherol by other antioxidants.
Hydrolysis: In the presence of water and enzymes, this compound can be hydrolyzed to release free alpha-tocopherol.
Common Reagents and Conditions:
Oxidation: Involves reactive oxygen species (ROS) and free radicals.
Reduction: Requires reducing agents like ascorbic acid.
Hydrolysis: Catalyzed by esterases in biological systems.
Major Products:
Oxidation: Tocopheroxyl radical.
Reduction: Alpha-tocopherol.
Hydrolysis: Alpha-tocopherol and acetic acid.
Aplicaciones Científicas De Investigación
Vitamin E acetate has a wide range of applications in scientific research:
Mecanismo De Acción
Vitamin E acetate exerts its effects primarily through its antioxidant activity. It incorporates itself into cell membranes, where it reacts with lipid peroxyl radicals to form stable tocopheroxyl radicals, thereby preventing lipid peroxidation. This action helps maintain cell membrane integrity and protects against oxidative damage . Additionally, this compound is involved in cellular signaling, gene regulation, and immune function .
Comparación Con Compuestos Similares
Vitamin E acetate is compared with other vitamin E derivatives, such as:
Alpha-tocopherol: The most biologically active form of vitamin E, but less stable than its acetate derivative.
Tocopheryl succinate: Another ester derivative with similar antioxidant properties but different solubility and stability profiles.
Tocotrienols: Compounds with unsaturated side chains, offering different biological activities and health benefits.
Uniqueness: this compound is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations. It provides a longer shelf life and is slowly hydrolyzed to release free tocopherol, offering prolonged antioxidant protection .
Propiedades
Fórmula molecular |
C31H52O3 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |
Clave InChI |
ZAKOWWREFLAJOT-ADUHFSDSSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Sinónimos |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)







![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)


